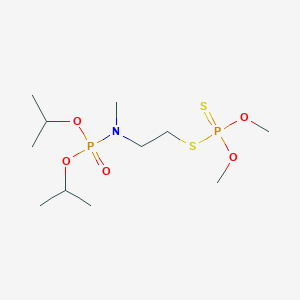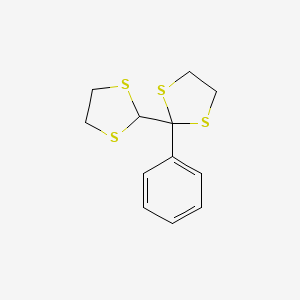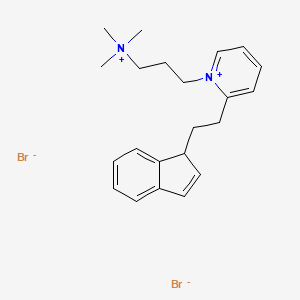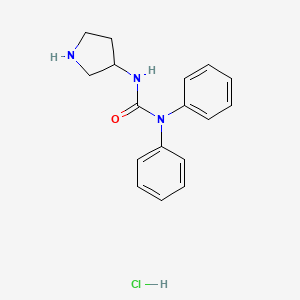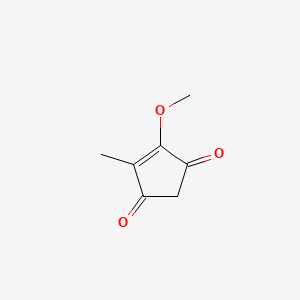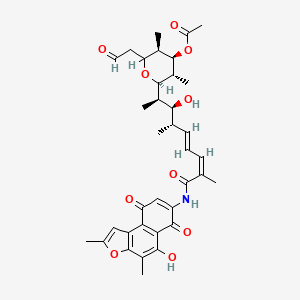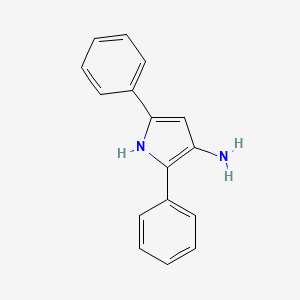
CID 78062276
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78062276 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062276 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods focus on optimizing the synthesis process to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: CID 78062276 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex compounds with enhanced properties.
Applications De Recherche Scientifique
CID 78062276 has a wide range of applications in scientific research. Its unique properties make it valuable in fields such as chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various synthetic processes. Its ability to undergo multiple reactions makes it a versatile compound for creating new molecules and materials.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand cellular processes, enzyme interactions, and metabolic pathways.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development, where its unique properties can be harnessed to create new treatments for various diseases.
Industry: In industrial applications, this compound is used in the production of materials, chemicals, and other products. Its versatility and reactivity make it a valuable compound for various manufacturing processes.
Mécanisme D'action
The mechanism of action of CID 78062276 involves its interaction with specific molecular targets and pathways
Molecular Targets: this compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can influence cellular processes and lead to various biological effects.
Pathways Involved: The pathways involved in the action of this compound depend on its specific interactions with molecular targets. These pathways can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds: CID 78062276 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but this compound may have distinct properties that set it apart.
Uniqueness: The uniqueness of this compound lies in its specific properties and applications. By comparing it with similar compounds, researchers can better understand its potential and identify areas where it excels.
Conclusion
This compound is a compound with significant potential in various fields. Its synthesis, reactions, and applications make it a valuable subject of study in scientific research, medicine, and industry. Understanding its properties and mechanisms of action can lead to new discoveries and advancements in multiple disciplines.
Propriétés
Formule moléculaire |
Al3Y |
|---|---|
Poids moléculaire |
169.85046 g/mol |
InChI |
InChI=1S/3Al.Y |
Clé InChI |
UDKYSCLXSLNRRG-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Al].[Al].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

